molecular formula C20H19N3O2 B6241196 benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate CAS No. 2680543-03-5

benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate

Cat. No.: B6241196
CAS No.: 2680543-03-5
M. Wt: 333.4
InChI Key:
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Description

  • Starting material: Benzylated naphthyridine.
  • Reaction: Amination using ammonia or an amine source.
  • Conditions: Reflux in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the benzyl and amino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

  • Step 1: Synthesis of Naphthyridine Core

    • Starting materials: 2-aminopyridine and ethyl acetoacetate.
    • Reaction: Cyclization reaction in the presence of a base such as sodium ethoxide.
    • Conditions: Reflux in ethanol for several hours.

Chemical Reactions Analysis

Types of Reactions

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the naphthyridine ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting cellular metabolism. The pathways involved include the inhibition of topoisomerase enzymes and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

    Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-phosphate: Similar structure but with a phosphate group instead of a carboxylate group.

Uniqueness

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylate group enhances its solubility in aqueous environments, making it more suitable for biological applications compared to its carboxamide, sulfonate, and phosphate analogs.

Properties

CAS No.

2680543-03-5

Molecular Formula

C20H19N3O2

Molecular Weight

333.4

Purity

95

Origin of Product

United States

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